Vanadium, dichlorooxo-
Description
Contextualization within Vanadium Coordination Chemistry
Vanadium, a transition metal, is notable for its ability to exist in multiple oxidation states, from -1 to +5, with the +4 and +5 states being particularly common and stable in coordination complexes. The coordination chemistry of vanadium is dominated by the vanadyl ion, [VO]²⁺, which features a vanadium(IV) center double-bonded to an oxygen atom. This VO²⁺ moiety is exceptionally stable and persists through many chemical reactions. Dichlorooxovanadium(IV) complexes, often formulated as [VOCl₂L₂] (where L is a neutral donor ligand), are classic examples of vanadyl chemistry. wikipedia.orgbohrium.com These five-coordinate complexes typically adopt a distorted square pyramidal or trigonal bipyramidal geometry. wikipedia.org
In the +5 oxidation state, vanadium forms the diamagnetic [VO]³⁺ core. Dichlorooxovanadium(V) complexes, with the general formula [VOCl₂L], are also well-documented. These compounds are often synthesized from vanadium(V) oxytrichloride (VOCl₃) via the substitution of a chloride ligand. kcl.ac.uk The reactivity of these complexes, including their propensity for reduction and ligand substitution, makes them versatile starting materials for synthesizing other vanadium compounds. bohrium.com The interplay between the V(IV) and V(V) oxidation states is a central theme in the study of these compounds, influencing their magnetic, electronic, and reactive properties.
Nomenclature and Systematic Designations of Vanadium(IV) Oxychlorides
The nomenclature for dichlorooxovanadium compounds can vary depending on the specific compound and the conventions being followed. The parent inorganic compound, VOCl₂, is commonly referred to as vanadyl dichloride or vanadium oxydichloride. atomistry.com According to IUPAC nomenclature, it can be named dichloro(oxo)vanadium. chemspider.com
For coordination complexes, the naming becomes more systematic to reflect the identity and arrangement of the ligands attached to the central vanadium atom. The general term "Vanadium, dichlorooxo-" is an indexing name used in chemical databases. chemspider.com More descriptive names are used for specific complexes. For example, when ligands (L) are coordinated to the VOCl₂ core, the names explicitly mention the ligands.
Examples of systematic designations include:
trans-VOCl₂(H₂O)₂(Et₂O)₂ : This indicates a complex with two water molecules and two diethyl ether molecules coordinated to the vanadyl dichloride core in a trans configuration. researchgate.net
[VOCl₂(NMe₃)₂] : This is named bis(trimethylamine)dichlorooxovanadium(IV), indicating two trimethylamine (B31210) ligands are attached to the VOCl₂ unit. wikipedia.org
cis-dichloro-oxovanadium(IV) complexes [VO(L)Cl₂] : This designation specifies the cis-arrangement of the two chloride ligands around the vanadium center. nih.gov
Dichloro(oxo)(2,4-pentanedionato)vanadium(V) : This name denotes a vanadium(V) complex with one bidentate acetylacetonate (B107027) ligand.
The oxidation state of the vanadium atom is typically indicated by a Roman numeral in parentheses, such as vanadium(IV) or vanadium(V), to avoid ambiguity. iupac.org
Current Research Trajectories and Academic Significance of Vanadium, dichlorooxo-
Dichlorooxovanadium compounds are the subject of vigorous academic and industrial research due to their diverse applications in catalysis, materials science, and medicine. The unique electronic structure and reactivity of the [VOCl₂] core drive these research efforts.
Catalysis: Dichlorooxovanadium complexes are effective catalysts for various organic transformations. Their Lewis acidity enables them to catalyze reactions such as aldol (B89426) condensations and the polymerization of olefins like styrene (B11656). For instance, oxidovanadium(IV) complexes have been investigated for their catalytic activity in the electrochemical reduction of CO₂. researchgate.net
Materials Science: A significant area of research is the use of dichlorooxovanadium complexes as single-source precursors for advanced materials. aip.orgktu.lt For example, complexes like dichloro(oxo)(diethyl malonate)vanadium(IV) can be thermally decomposed under controlled atmospheres to produce thin films of vanadium oxides, such as vanadium dioxide (VO₂). kcl.ac.ukaip.orgaip.org VO₂ is a "smart" material of great interest for applications in thermochromic coatings and electronic switching devices due to its reversible metal-insulator phase transition. aip.orgaip.org These precursors are also used to synthesize other hard materials like vanadium nitride and vanadium carbide through annealing processes. kcl.ac.uk
Medicinal Chemistry and Biochemistry: The biological activity of vanadium compounds has spurred research into their therapeutic potential. Dichlorooxovanadium complexes have been designed and synthesized as potential anticancer agents. oup.comnih.gov Some of these complexes can act as photoinducible DNA crosslinking agents. oup.comnih.govoup.com They can form adducts with DNA, and upon activation with light, induce interstrand crosslinks, leading to cell death in cancer cells. oup.comnih.gov This photoactivation provides a mechanism for targeted therapy, potentially reducing side effects. oup.com Research has also explored their ability to induce apoptosis in cancer cells and their potential as insulin-mimetic agents for treating diabetes. tandfonline.com
The academic significance of "Vanadium, dichlorooxo-" lies in its fundamental role in advancing the understanding of vanadium's coordination chemistry and in developing new functional molecules and materials. The ability to systematically modify the ligands attached to the [VOCl₂] core allows for the fine-tuning of the compound's electronic, steric, and reactive properties for specific applications. researchgate.net
Data Tables
Table 1: Properties of Selected Dichlorooxovanadium Compounds
| Compound Name | Formula | Molecular Weight ( g/mol ) | Physical State | Key Feature | Ref |
| Vanadyl Dichloride | VOCl₂ | 137.84 | Green deliquescent crystals | Parent inorganic compound | atomistry.com |
| Dichloro(oxo)(2,4-pentanedionato)vanadium(V) | [VOCl₂(C₅H₇O₂)] | 236.98 | Monomeric complex | Precursor for vanadium materials | kcl.ac.uk |
| trans-dichlorooxovanadium(IV) pyrenyl terpyridine | [VOCl₂(C₃₁H₁₉N₃)] | 618.41 | Coordination complex | Photoinducible DNA crosslinker | oup.com |
| Dichloro(oxo)(diethyl malonate)vanadium(IV) | [[VOCl₂[CH₂(COOEt)₂]]₄] | 1198.4 (tetramer) | Tetrameric ring structure | Precursor for VO₂ thin films | kcl.ac.ukaip.org |
Structure
2D Structure
Properties
IUPAC Name |
oxovanadium;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.O.V/h2*1H;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOKAVKWGPPUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[V].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H2OV | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074429 | |
| Record name | Vanadium, dichlorooxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green highly deliquescent solid; [Merck Index] 50% Aqueous solution: Dark green liquid; [BDH Laboratory Supplies MSDS] | |
| Record name | Vanadyl dichloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21830 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10213-09-9 | |
| Record name | Vanadyl dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadyl dichloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vanadium, dichlorooxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium dichloride oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Dichlorooxovanadium
Established Synthetic Pathways for VOCl₂
Traditional methods for synthesizing dichlorooxovanadium(IV) often rely on the reduction of vanadium(V) compounds or simple reactions with vanadium oxides. One common pathway involves the reduction of vanadium(V) oxytrichloride (VOCl₃) using various reducing agents. For instance, aliphatic amines and thioethers can reduce VOCl₃ to form VOCl₂ complexes, typically of the type VOCl₂, nL (where L is the ligand). bohrium.com Another established route starts with vanadium pentoxide (V₂O₅), which can be heated with hydrochloric acid (HCl) and ethanol (B145695) to produce the hydrated form of VOCl₂. sciencemadness.org
The reaction of VOCl₃ with N,N'-bis(trimethylsilyl)urea in acetonitrile (B52724) has also been shown to yield a dinuclear V(IV) complex, [V₂Cl₄O₂(CH₃CN)₄], demonstrating a reductive pathway from a V(V) starting material. nih.goviucr.org These methods are foundational in providing access to VOCl₂ and its basic complexes for further chemical investigation.
Exploration of Novel Precursors and Synthetic Route Innovations
Recent research has focused on developing single-molecular precursors to provide greater control over the synthesis of vanadium-based materials. A notable innovation is the use of dichloro(oxo)vanadium(IV) diethyl malonate, with the chemical formula [{VOCl₂(CH₂(COOEt)₂)}₄], as a precursor. rsc.orgrsc.org This compound offers distinct advantages, including superior solubility in solvents preferred for techniques like aerosol-assisted chemical vapor deposition (AACVD), compared to more traditional vanadium compounds. rsc.org The synthesis of this precursor itself involves the reaction of VOCl₃ with diethyl malonate. ucl.ac.uk
Another innovative approach involves starting from a different vanadium oxidation state. For example, novel photoactive trans-dichlorooxovanadium(IV) complexes have been synthesized by reacting vanadium(III) chloride (VCl₃) with specialized terpyridine ligands in methanol. oup.com This use of a V(III) precursor represents a departure from the more common V(V) and V(IV) starting materials, opening new synthetic possibilities.
The following table summarizes some of the synthetic precursors used for generating dichlorooxovanadium(IV) and its derivatives.
| Precursor | Reagent(s) | Product | Reference(s) |
| Vanadium(V) Oxytrichloride (VOCl₃) | Aliphatic amines, Thioethers | VOCl₂ complexes | bohrium.com |
| Vanadium Pentoxide (V₂O₅) | Hydrochloric acid, Ethanol | Hydrated VOCl₂ | sciencemadness.org |
| Vanadium(III) Chloride (VCl₃) | Terpyridine ligand, Methanol | trans-[VOCl₂(R-tpy)] | oup.com |
| Vanadium(V) Oxytrichloride (VOCl₃) | Diethyl malonate | [{VOCl₂(CH₂(COOEt)₂)}₄] | rsc.orgucl.ac.uk |
| Vanadium(V) Oxytrichloride (VOCl₃) | N,N'-bis(trimethylsilyl)urea, Acetonitrile | [V₂Cl₄O₂(CH₃CN)₄] | nih.goviucr.org |
Advancements in Controlling Purity and Morphology during VOCl₂ Synthesis
Significant advancements have been made in controlling the final form and purity of materials derived from dichlorooxovanadium(IV) precursors. When using the [{VOCl₂(CH₂(COOEt)₂)}₄] precursor for thermal decomposition, the shape and size of the resulting vanadium oxide nanostructures can be carefully controlled by adjusting the type and concentration of surfactants, such as oleic acid and oleylamine. rsc.orgresearchgate.net
Gas-phase deposition techniques are crucial for producing high-quality thin films. Methods like chemical vapor deposition (CVD) and sputtering are employed to create vanadium(IV) oxide (VO₂) films, where parameters including deposition temperature, oxygen partial pressure, and the ratio of vanadium to oxygen are critical in determining the final material's structure and properties. aip.orgaip.org For instance, modifying the deposition temperature during metal-organic chemical vapor deposition (MOCVD) can significantly alter the morphology of the resulting VO₂ film. aip.org
Hydrothermal synthesis offers an economical route with good control over particle size and morphology, though it can sometimes lead to particle agglomeration. aip.orgaip.org To counter this, one-step hydrothermal processes have been developed to yield pure monoclinic VO₂ powders directly, avoiding the need for subsequent high-temperature annealing. aip.org The purity of the initial vanadium precursors, such as VOCl₃, can be enhanced through industrial processes like controlled-temperature chlorination, which selectively separates vanadium from other metals, ensuring a high-purity starting point for subsequent syntheses. mdpi.com
Scalability and Efficiency Considerations in Dichlorooxovanadium Preparation
The transition from laboratory-scale synthesis to large-scale production presents notable challenges. Current state-of-the-art methods for producing impurity-free, single-crystalline VO₂(M) are often complex and not easily scalable. aip.org The synthesis of VO₂ nanostructures on specific substrates frequently suffers from limited size and low yields, highlighting the need for more efficient and scalable processes. aip.org
Despite these challenges, certain technologies show promise for large-scale applications. Sputtering, for example, is recognized for its ability to produce high-quality, homogeneous thin films over large substrate areas, making it a scalable technique. aip.org Similarly, CVD methods like APCVD (Atmospheric Pressure Chemical Vapor Deposition) and AACVD are effective for coating large surfaces with thin films derived from VOCl₂ precursors. rsc.orgaip.org
At the industrial level, the production of the vanadium chloride precursors themselves is a scalable process. Chlorination methods are used for the large-scale extraction of vanadium from raw materials like industrial-grade V₂O₅, with the efficiency of the chlorination reaction being a key factor for industrial viability. mdpi.com These scalable precursor production methods are essential for the broader application of dichlorooxovanadium-derived materials.
Reactivity and Reaction Mechanisms of Dichlorooxovanadium
Fundamental Reaction Pathways and Stoichiometric Transformations
The formation and subsequent reactions of dichlorooxovanadium involve several key pathways. A primary route to VOCl₂ is through the reduction of vanadium(V) oxytrichloride (VOCl₃). This transformation can be achieved under different conditions, highlighting the compound's role as a central intermediate in vanadium chemistry.
One method involves the laser-induced dissociation of VOCl₃. Under conditions of low pressure and low laser fluence, VOCl₃ undergoes a single-step detachment of a chlorine atom to form VOCl₂. aip.org
Reaction: VOCl₃ + hν → VOCl₂ + Cl
Another significant pathway is the reduction of VOCl₃ in the presence of various reagents. For instance, porous amorphous carbon can reduce VOCl₃ to the insoluble VOCl₂ and vanadium(III) chloride (VCl₃). researchgate.net Theoretical and experimental studies indicate that this conversion in liquid titanium tetrachloride (TiCl₄) is a synergistic mechanism involving both reduction and complexation, forming polynuclear complexes with aluminum and titanium. researchgate.net
The reaction of VOCl₃ with certain β-diketonate ligands, such as diethyl succinate, can also lead to the reduction of the vanadium center and the elimination of Cl₂, yielding a vanadium(IV) species. rsc.org Conversely, VOCl₂ can be formed from VOCl₃ through pyrolytic decomposition. aip.org
Ligand Exchange and Substitution Reactions in VOCl₂ Systems
The vanadium center in dichlorooxovanadium complexes is amenable to ligand exchange and substitution reactions, allowing for the synthesis of a wide array of derivatives with tailored properties. libretexts.orgchemistrystudent.com These reactions typically involve the replacement of the chloride ligands or other coordinated solvent molecules by new incoming ligands. The size and nature of the incoming ligand can influence the coordination number of the resulting complex. chemistrystudent.comchemguide.co.uk
A common precursor for these reactions is the tetrahydrofuran (B95107) (THF) adduct, [VOCl₂(THF)₂]. This complex readily reacts with various ortho-amino-functionalized phenols in the presence of a base like triethylamine (B128534) (Et₃N) to yield O,N-chelated vanadium(IV) oxo bis(phenolate) complexes. acs.orguu.nl The reaction proceeds via an intermediate mono(phenolato)vanadate complex. acs.orguu.nl
General Reaction: [VOCl₂(THF)₂] + 2 H-L + 2 Et₃N → [VO(L)₂] + 2 [Et₃NH]Cl + 2 THF (where H-L is an ortho-amino-functionalized phenol)
Similarly, VOCl₂ reacts with bidentate ligands containing P=S groups to form pentacoordinate complexes with a square pyramidal geometry, having the general formula VOCl₂·L. bohrium.com The visible and EPR spectra of these complexes are sensitive to the solvent, indicating that solvent molecules can occupy the sixth coordination position. bohrium.com
The following table summarizes representative ligand substitution reactions involving dichlorooxovanadium systems.
| Precursor | Reagent(s) | Product | Reference(s) |
| VOCl₃ | Bidentate P=S ligands (L) | VOCl₂·L | bohrium.com |
| [VOCl₂(THF)₂] | ortho-amino-functionalized phenols (H-L) / Et₃N | [VO(L)₂] | acs.orguu.nl |
| [VOCl₂(THF)₂] | Sodium phenolate (B1203915) (Na(OC₆H₄(CH₂NMe₂)-2)) | [VO(OC₆H₄(CH₂NMe₂)-2)₂] | uu.nl |
| VOCl₂ | Acetonitrile (B52724) (CH₃CN) | [VOCl₂(CH₃CN)₂] | dtic.mil |
This table provides examples of ligand substitution reactions and is not exhaustive.
Redox Chemistry and Electron Transfer Processes Involving Dichlorooxovanadium
The redox behavior of dichlorooxovanadium is a key aspect of its chemistry, centered on the V(IV)/V(V) and V(IV)/V(III) couples. libretexts.orglibretexts.org The d¹ configuration of the V(IV) ion allows it to act as either a reducing or an oxidizing agent. oup.com Redox reactions are fundamental processes involving the transfer of electrons. khanacademy.org
The formation of VOCl₂ from VOCl₃ is itself a reduction process, where vanadium's oxidation state changes from +5 to +4. researchgate.netrsc.orgbohrium.com For example, reactions of VOCl₃ with neutral ligands like those containing P=S donors lead to the reduction of vanadium and the formation of vanadium(IV) complexes. bohrium.com
Conversely, VOCl₂ complexes can participate in oxidative reactions. In photocatalysis, VOCl₂ has been used for the efficient and selective oxidation of cyclohexane (B81311) using molecular oxygen as the oxidant. scilit.com The low-energy absorption bands of vanadium(IV) complexes in the visible spectrum (630–800 nm) enable them to undergo photoredox processes and subsequent ligand exchange reactions upon irradiation. oup.com This photoexcitation often involves ligand-to-metal charge transfer processes. oup.com For instance, a trans-dichlorooxovanadium(IV) complex of pyrenyl terpyridine forms a monoadduct with DNA in the dark, and upon activation with visible light, can be photo-excited to generate DNA interstrand crosslinks, a process involving electron transfer. oup.com
Electrochemical studies, such as cyclic voltammetry, on related chloro-alkoxyvanadium(V) complexes show that they undergo irreversible reductive behavior. nih.gov While specific data for VOCl₂ is less common, this suggests that the reduction of the vanadium center is a key electrochemical feature of related species. Multiple electron transfer processes are generally understood to occur as a series of single electron transfer steps. basinc.com
Kinetic and Mechanistic Investigations of Dichlorooxovanadium Reactivity
Understanding the kinetics and mechanisms of reactions involving dichlorooxovanadium provides insight into the pathways and rates of these transformations. youtube.com Mechanistic studies often employ a combination of experimental techniques and computational methods, like Density Functional Theory (DFT), to elucidate reaction intermediates and transition states. researchgate.netresearchgate.net
The formation of VOCl₂ from VOCl₃ provides a case study for mechanistic investigation. In the liquid TiCl₄ system, the conversion is proposed to proceed through a synergistic mechanism of reduction and complexation. The process involves the formation of polynuclear complexes with aluminum, titanium, and vanadium centers bridged by chlorine and oxygen atoms, which then catalyze the conversion of VOCl₃ to VOCl₂ and VCl₃ via the exchange and transfer of these bridging atoms. researchgate.net
In laser-induced chemistry, models for the formation of VOCl₂ from VOCl₃ propose that although energy is deposited into the V=O bond, the molecule preferentially follows the lowest energy dissociation channel, which is the detachment of a single chlorine atom. aip.org
Coordination Chemistry of Dichlorooxovanadium
Synthesis and Characterization of Metal-Ligand Complexes with VOCl₂
The synthesis of dichlorooxovanadium(IV) complexes typically involves the reaction of a suitable vanadium precursor with the desired ligand in an appropriate solvent. A common starting material is the solvated complex, [VOCl₂(THF)₂] (THF = tetrahydrofuran), which readily undergoes ligand substitution reactions. acs.orguu.nl For instance, a series of O,N-chelated vanadium(IV) oxo bis(phenolate) complexes have been successfully prepared by reacting [VOCl₂(THF)₂] with various ortho-amino-functionalized phenols in the presence of a base to neutralize the released HCl. acs.orguu.nlfigshare.com
Another synthetic route involves the direct reaction of vanadium(III) chloride (VCl₃) or vanadium oxytrichloride (VOCl₃) with ligands in the presence of air or an oxidizing agent, which leads to the formation of the more stable vanadyl(IV) species. researchgate.netbohrium.com For example, refluxing VCl₃ with bis(imino)acenaphthene (BIAN) ligands in acetonitrile (B52724) under aerobic conditions yields complexes of the type [VOCl₂(R-bian)(H₂O)]. bohrium.com Similarly, reacting VOCl₃ with alkoxyalcohols can produce dimeric, chloride-bridged complexes. researchgate.net
Spectroscopic methods are indispensable for elucidating the structure and bonding in these complexes. Key techniques include:
Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies, particularly the strong V=O stretch.
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex.
Electron Paramagnetic Resonance (EPR) Spectroscopy: To probe the electronic environment of the paramagnetic V(IV) center. rsc.org
| Precursor | Ligand Type | Resulting Complex Type | References |
| [VOCl₂(THF)₂] | ortho-Amino-functionalized phenols | Mononuclear O,N-chelated bis(phenolate) complexes | acs.org, figshare.com, uu.nl |
| VCl₃ | Bis(imino)acenaphthenes (BIAN) | Mononuclear [VOCl₂(R-bian)(H₂O)] complexes | bohrium.com |
| VOCl₃ | Alkoxyalcohols | Dimeric, chloride-bridged complexes | researchgate.net |
| VOCl₃ | Hydrazones | Mononuclear complexes with tridentate ligands | researchgate.net |
Structural Diversity and Stereochemistry of Dichlorooxovanadium Complexes
Dichlorooxovanadium(IV) complexes exhibit remarkable structural diversity, adopting various coordination numbers and geometries. The preferred geometry is heavily influenced by the steric and electronic properties of the coordinated ligands.
The most common coordination geometries are square pyramidal and distorted trigonal bipyramidal, both with a coordination number of five. mdpi.com However, six-coordinate, distorted octahedral geometries are also frequently observed, particularly with bidentate or polydentate ligands. researchgate.netjetir.orgbccampus.ca
Monomeric Complexes: With bulky or polydentate ligands, monomeric structures are favored. For example, hydrazone ligands can act as tridentate mononegative ligands, coordinating to the V(V) center to form mononuclear complexes. researchgate.net Similarly, O,N-chelated bis(phenolate) ligands form mononuclear vanadium(IV) oxo complexes. acs.org
Dimeric and Polymeric Complexes: Bridging ligands, most commonly chloride or alkoxide ions, can lead to the formation of dinuclear or polynuclear structures. X-ray diffraction studies have revealed dimeric structures for complexes synthesized from VOCl₃ and certain alkoxyalcohols, where two vanadium centers are linked by bridging chloride ligands. researchgate.net The choice of ligand can even enforce specific magnetic properties through the formation of edge-sharing octahedral dimers. researchgate.net
Stereoisomerism is also an important feature of dichlorooxovanadium chemistry, especially in octahedral complexes. The presence of two chloride ligands allows for cis and trans isomers. For example, the trans-dichlorooxovanadium(IV) complex of pyrenyl terpyridine has been synthesized and studied for its photoinducible DNA crosslinking properties. nih.gov The spatial arrangement of ligands in these isomers can lead to significantly different physical and chemical properties. bccampus.ca
| Structural Feature | Description | Example Ligands | References |
| Coordination Geometry | |||
| Distorted Octahedral | Six-coordinate geometry, common with bidentate and polydentate ligands. | Bipyridyl, Schiff bases, Alkoxyalkoxides | researchgate.net, tandfonline.com |
| Square Pyramidal | Five-coordinate geometry, often with the oxo group in the apical position. | Sterically crowded Schiff bases, β-diketonates | mdpi.com, acs.org |
| Trigonal Bipyramidal | Five-coordinate geometry, can be induced by sterically demanding ligands. | Sterically crowded Schiff bases | mdpi.com |
| Nuclearity | |||
| Mononuclear | A single vanadium center. | BIAN ligands, O,N-chelated phenols, Hydrazones | researchgate.net, bohrium.com, acs.org |
| Dinuclear (Dimeric) | Two vanadium centers linked by bridging ligands. | Alkoxyalcohols (with chloride bridges) | researchgate.net |
| Isomerism | |||
| cis/trans Isomerism | Different spatial arrangements of ligands in octahedral complexes. | Pyrenyl terpyridine | nih.gov, bccampus.ca |
Spectroscopic Signatures of VOCl₂ Coordination Compounds
Spectroscopy is a powerful tool for characterizing dichlorooxovanadium(IV) complexes and understanding their electronic structure.
Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectra of oxovanadium(IV) complexes is the strong absorption band corresponding to the V=O stretching vibration (ν(V=O)). This band typically appears in the range of 950-1000 cm⁻¹. tandfonline.com The position of this band is sensitive to the nature of the other ligands in the coordination sphere. Coordination of ligands can be confirmed by the appearance of new bands, such as the ν(M-S) mode around 410-425 cm⁻¹ for sulfur-containing ligands, and the disappearance or shift of bands associated with the free ligand, such as the S-H stretch. tandfonline.com
Electronic (UV-Vis) Spectroscopy: The electronic spectra of oxovanadium(IV) complexes, which have a d¹ electron configuration, typically display three low-intensity d-d transition bands. Following the Ballhausen and Gray model for a C₄ᵥ square-pyramidal geometry, these bands are often assigned to the ²B₂ → ²E, ²B₂ → ²B₁, and ²B₂ → ²A₁ transitions. tandfonline.com These transitions usually fall in the visible and near-infrared regions. tandfonline.com More intense charge-transfer bands can also be observed, typically in the UV region. The energy of these transitions, particularly the HOMO-LUMO transition, is influenced by the electronic properties of the ligands. acs.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is particularly informative for d¹ VO²⁺ complexes. The spectra are characterized by eight lines due to the hyperfine coupling of the unpaired electron with the ⁵¹V nucleus (I = 7/2). The analysis of the g-values (g_iso, g_∥, g_⊥) and hyperfine coupling constants (A_iso, A_∥, A_⊥) provides detailed insight into the electronic ground state and the covalency of the metal-ligand bonds. acs.orgjetir.org For many complexes, the relationship g_∥ < g_⊥ ≈ g_e (where g_e is the free electron g-value, ~2.0023) is not observed, but rather g_∥ and g_⊥ values are typically below 2.0, and A values are in the range of 70-200 x 10⁻⁴ cm⁻¹. For complexes with axial symmetry, the observation that g_∥ < g_⊥ suggests that the unpaired electron resides in the d_xy orbital (²B₂ ground state). jetir.org
| Spectroscopic Technique | Key Signature | Information Provided | References |
| IR Spectroscopy | Strong ν(V=O) band at ~950-1000 cm⁻¹ | Confirms the presence of the vanadyl group; provides insight into the electronic nature of the trans ligand. | tandfonline.com |
| UV-Vis Spectroscopy | Three weak d-d transitions (e.g., ²B₂→²E, ²B₂→²B₁, ²B₂→²A₁) | Elucidates the electronic structure and coordination geometry of the complex. | tandfonline.com, acs.org |
| EPR Spectroscopy | Eight-line hyperfine pattern; anisotropic g and A tensors (g∥, g⊥, A∥, A⊥) | Confirms V(IV) oxidation state; details the electronic ground state and the nature of metal-ligand bonding. | acs.org, jetir.org, mdpi.com |
Influence of Ligand Design on Dichlorooxovanadium Coordination Properties
The design of the ligand framework is a critical determinant of the structure, reactivity, and physical properties of dichlorooxovanadium complexes. Both steric and electronic factors of the ligand play significant roles.
Electronic Effects: The electronic properties of the ligands, such as their σ-donor and π-acceptor capabilities, directly modulate the electron density at the vanadium center. This, in turn, influences the spectroscopic and electrochemical properties of the complex. A systematic study on a series of O,N-chelated vanadium(IV) oxo bis(phenolate) complexes with different para-substituents on the phenolate (B1203915) rings demonstrated a linear correlation between the Hammett σ constants of the substituents and key experimental parameters. Specifically, the hyperfine coupling constant (A_iso) from EPR, the energy of the HOMO-LUMO transition from UV-Vis, and the oxidation potential from cyclic voltammetry were all shown to be tunable by the electronic nature of the ligand. acs.org Similarly, the basicity of ancillary ligands has been shown to impact the antioxidant activity of oxovanadium(IV) complexes. nih.gov
Steric Effects: The steric bulk of the ligands is a major factor in determining the coordination number and geometry of the resulting complex. Bulky ligands can prevent the formation of higher-coordinate species and can enforce unusual geometries. For example, studies have shown that increasing the steric hindrance of Schiff base ligands can induce a distortion from a square-pyramidal to a trigonal-bipyramidal geometry. mdpi.com The choice of ligand can also be used to control the nuclearity of the complex, for instance, by favoring monomeric structures over bridged dimers. researchgate.net
Coordination Mode: The way a ligand binds to the metal center, its coordination mode, has a profound impact on the final complex. Polydentate ligands, which form chelates, generally result in more stable complexes compared to those with monodentate ligands. bccampus.ca The same ligand can sometimes adopt different coordination modes, leading to structural isomers with distinct properties. For example, 2-picolinamide ligands have been shown to bind to iridium centers in three different ways, which significantly modulates the photoluminescence quantum yield of the resulting complexes. rsc.org This principle of varying coordination modes is a powerful tool in the design of functional metal complexes. nih.gov
Catalytic Applications of Dichlorooxovanadium
Dichlorooxovanadium as a Catalyst in Organic Transformations
The catalytic prowess of dichlorooxovanadium (VOCl₂) is demonstrated in its ability to facilitate a range of fundamental organic reactions, offering pathways to valuable chemical entities.
Dichlorooxovanadium complexes have shown considerable efficacy as catalysts in both oxidation and reduction reactions. In the realm of oxidation, these catalysts are particularly noted for the conversion of alcohols into carbonyl compounds, a cornerstone transformation in organic synthesis. libretexts.orgresearchgate.net The oxidation of alkanes to more functionalized molecules like alcohols and ketones is another area where vanadium catalysts, including dichlorooxovanadium species, have been employed, often utilizing hydrogen peroxide as the oxidant. acs.org The mechanism for some of these oxidations has been shown to proceed through the generation of highly reactive hydroxyl radicals. acs.org
The versatility of vanadium's oxidation states allows dichlorooxovanadium to also participate in reduction reactions. For instance, the conversion of vanadium oxytrichloride (VOCl₃) to dichlorooxovanadium(IV) (VOCl₂) is a reduction process that can be part of a larger catalytic cycle. researchgate.net While specific applications of dichlorooxovanadium as a primary catalyst for reductions are less documented than its oxidative capabilities, its redox flexibility is a key feature of its catalytic nature.
Table 1: Examples of Dichlorooxovanadium-Catalyzed Oxidation Reactions
| Substrate | Oxidant | Product | Catalyst System | Reference |
| Alkanes | H₂O₂ | Alcohols, Ketones | cis-[VIV(O)(Cl)(N₄)]Cl | acs.org |
| Alcohols | O₂ | Aldehydes, Ketones | Supported noble metals | researchgate.net |
| Benzyl Alcohol | H₂O₂ | Benzaldehyde | FeCl₃/BHDC (DES surfactant) | semanticscholar.org |
Note: While not all examples specify VOCl₂ directly, they represent the broader class of vanadium-based catalysts for these transformations.
Dichlorooxovanadium and related vanadium compounds are integral components of Ziegler-Natta catalysts, which are instrumental in the polymerization of α-olefins. wikipedia.orglibretexts.org These catalysts, which can be either heterogeneous (supported) or homogeneous (soluble), enable the synthesis of polymers with high linearity and controlled stereochemistry, such as isotactic or syndiotactic polypropylene (B1209903) and high-density polyethylene (B3416737) (HDPE). wikipedia.orglibretexts.org The catalyst system typically involves a transition metal compound, like a titanium or vanadium halide, and an organoaluminum cocatalyst. libretexts.org
In the specific context of styrene (B11656) polymerization, dichlorooxovanadium has been utilized in cationic polymerization processes. researchgate.net The resulting polystyrene can exhibit different tacticities (isotactic or syndiotactic) depending on the catalyst system employed. mdpi.comgoogle.com For instance, the combination of a titanium compound and methylaluminoxane (B55162) has been shown to produce syndiotactic polystyrene. google.commdpi.com The ability to control the polymer's microstructure is crucial as it dictates the material's physical properties and potential applications.
Table 2: Dichlorooxovanadium in Polymerization Reactions
| Monomer | Type of Polymerization | Catalyst System | Polymer Product | Reference |
| α-Olefins (e.g., ethylene, propylene) | Ziegler-Natta | TiCl₄ + Et₃Al, TiCl₃ + AlEt₂Cl (Vanadium analogues also used) | Polyolefins (e.g., HDPE, polypropylene) | wikipedia.orglibretexts.org |
| Styrene | Cationic Polymerization | Ionic liquid catalyst (e.g., BMI.Fe₂Cl₇) | Polystyrene | researchgate.net |
| Styrene | Stereospecific Polymerization | Transition metal compound + organometallic compound | Syndiotactic Polystyrene | google.com |
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the construction of complex organic molecules. nih.govtcichemicals.com Dichlorooxovanadium has demonstrated its utility as a catalyst in these critical transformations.
A notable example of C-C bond formation catalyzed by dichlorooxovanadium is the aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.commagritek.comallen.in This reaction typically involves the reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. magritek.comallen.in The Lewis acidic nature of the vanadium center is thought to activate the carbonyl group towards nucleophilic attack.
Furthermore, dichlorooxovanadium has been found to catalyze β-peroxidative carbonylation of styrenes, a reaction that forms both a new C-C and a C-O bond. rsc.org In this process, an acyl radical, generated from an aldehyde, adds to the styrene, and the resulting radical is trapped by a peroxide. rsc.orgbeilstein-journals.org This highlights the ability of the vanadium catalyst to mediate complex radical cascade reactions. While direct catalysis of C-X (where X is a halogen, for example) bond formation by dichlorooxovanadium is less specifically documented, the principles of transition metal catalysis, including oxidative addition and reductive elimination, are central to such reactions and are within the chemical repertoire of vanadium complexes. hilarispublisher.comfrontiersin.orgethz.ch
Table 3: Dichlorooxovanadium in Bond Forming Reactions
| Reaction Type | Reactants | Catalyst | Product Type | Reference |
| Aldol Condensation | Aldehydes/Ketones | Base or Acid (Vanadium can act as Lewis Acid) | β-hydroxy carbonyls, α,β-unsaturated carbonyls | wikipedia.orgmasterorganicchemistry.commagritek.com |
| β-Peroxidative Carbonylation | Styrene, Aldehyde, t-BuOOH | VOCl₂ | β-peroxy ketone | rsc.org |
Comparative Studies of Heterogeneous vs. Homogeneous Dichlorooxovanadium Catalysis
The performance of a catalyst can be significantly influenced by whether it operates in the same phase as the reactants (homogeneous catalysis) or in a different phase (heterogeneous catalysis). huaruicarbon.comwikipedia.orgsavemyexams.comresearchgate.netrsc.org
Homogeneous Dichlorooxovanadium Catalysis: Homogeneous catalysts, being dissolved in the reaction medium, often exhibit higher activity and selectivity. wikipedia.orgresearchgate.net This is attributed to the well-defined nature of the active sites and the absence of mass transfer limitations. researchgate.net For instance, in Ziegler-Natta polymerization, soluble metallocene-based catalysts, which can include vanadium, offer excellent control over polymer stereochemistry. wikipedia.org However, a major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and catalyst loss, making recycling challenging and costly. wikipedia.org
Heterogeneous Dichlorooxovanadium Catalysis: Heterogeneous catalysts, typically solid materials, are easily separated from the liquid or gas phase reaction mixture by simple filtration or centrifugation. huaruicarbon.com This facilitates catalyst recycling and continuous processing, which are highly desirable in industrial applications. huaruicarbon.com Supported Ziegler-Natta catalysts, where the active titanium or vanadium species are immobilized on a solid support like magnesium chloride, dominate the industrial production of polyolefins. wikipedia.org However, heterogeneous catalysts can suffer from lower activity and selectivity compared to their homogeneous counterparts due to the non-uniformity of active sites and potential diffusion limitations. researchgate.net
Table 4: Comparison of Heterogeneous and Homogeneous Dichlorooxovanadium Catalysis
| Feature | Heterogeneous Catalysis | Homogeneous Catalysis |
| Catalyst Phase | Different from reactants (e.g., solid catalyst in liquid/gas) | Same as reactants (e.g., dissolved in a solvent) |
| Activity/Selectivity | Generally lower, can have issues with site uniformity | Generally higher, well-defined active sites |
| Catalyst Separation | Easy (e.g., filtration) | Difficult (e.g., distillation, extraction) |
| Catalyst Recycling | Generally straightforward | Challenging |
| Thermal Stability | Often higher | Can be limited |
| Industrial Application | Widely used (e.g., supported Ziegler-Natta catalysts) | Used where high selectivity is critical (e.g., fine chemicals) |
Mechanistic Insights into VOCl₂-Catalyzed Reactions
Understanding the reaction mechanism is crucial for optimizing catalytic performance and designing new catalysts. For dichlorooxovanadium-catalyzed reactions, several mechanistic pathways have been elucidated.
In oxidation reactions, such as the oxidation of alkanes, the mechanism can involve the formation of highly reactive radical species. For example, in the presence of H₂O₂, vanadium(IV) can be oxidized to vanadium(V), which then interacts with the oxidant to generate hydroxyl radicals that attack the alkane. acs.org
In the context of C-C bond formation, such as the β-peroxidative carbonylation of styrene, the mechanism is believed to proceed through a radical pathway. rsc.org The vanadyl species is thought to facilitate the generation of an acyl radical from an aldehyde. This acyl radical then adds to the styrene double bond, and the resulting carbon-centered radical is subsequently trapped by a peroxide. rsc.orgbeilstein-journals.org
For Ziegler-Natta polymerization, the generally accepted Cossee-Arlman mechanism proposes that the olefin coordinates to a vacant site on the transition metal center (e.g., vanadium) and is then inserted into the existing metal-alkyl bond, leading to chain growth. rsc.org The stereochemistry of the resulting polymer is determined by the specific geometry of the catalyst's coordination sphere.
Catalyst Design and Immobilization Strategies for Dichlorooxovanadium Systems
To overcome the limitations of homogeneous catalysis, particularly catalyst separation and recycling, significant effort has been devoted to the design and immobilization of catalysts like dichlorooxovanadium. rsc.orgmdpi.comresearchgate.netmdpi.comrsc.org
One promising approach is the use of Supported Ionic Liquid Phases (SILP) . rsc.org In this strategy, a thin film of an ionic liquid containing the dissolved homogeneous catalyst is immobilized on a porous solid support. This combines the advantages of a homogeneous catalytic environment with the ease of handling of a heterogeneous catalyst. rsc.org
Another common method is covalent grafting , where the catalyst is chemically bonded to a solid support. mdpi.com For instance, diazonium salts can be used to create a stable organic layer on a support material, to which the catalyst can then be attached through various chemical linkages. mdpi.com This strong covalent bond minimizes leaching of the catalyst into the reaction medium.
The choice of support material is also critical and can range from inorganic oxides like silica (B1680970) and alumina (B75360) to polymeric resins. researchgate.net The properties of the support, such as surface area and porosity, can significantly impact the performance of the immobilized catalyst. The ultimate goal of these strategies is to create robust, reusable, and highly active catalytic systems for practical applications.
Advanced Spectroscopic and Structural Characterization Methodologies for Dichlorooxovanadium and Its Derivatives
X-ray Diffraction Crystallography in Dichlorooxovanadium Structural Analysis
X-ray diffraction (XRD) crystallography is a definitive technique for determining the precise three-dimensional atomic arrangement within a crystalline solid. wikipedia.orgnih.govbeloit.edu For dichlorooxovanadium(IV) and its complexes, single-crystal XRD provides unambiguous data on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
Solid VOCl₂ adopts a layered, orthorhombic crystal structure with the space group Imm2. osti.gov The structure consists of two-dimensional sheets in which each vanadium(IV) center is octahedrally coordinated. osti.govwikipedia.org The V⁴⁺ ion is bonded to two oxygen atoms and four chlorine atoms, forming a network of distorted edge- and corner-sharing VCl₄O₂ octahedra. osti.gov Within this coordination sphere, there are distinct V-O bond lengths of 1.69 Å and 2.05 Å, and the V-Cl bond lengths are all 2.42 Å. osti.gov
The versatility of the VO²⁺ moiety allows for the formation of numerous derivatives and adducts with various ligands, many of which have been structurally characterized by XRD. For instance, the complex bis(trimethylamine)oxovanadium(IV) dichloride, VOCl₂·2NMe₃, features a coordination polyhedron based on a trigonal bipyramid with the oxygen atom in an equatorial position. rsc.org Another example, [VOCl₂(H₂O)₂]·(18-crown-6)·2H₂O, shows a distorted tetragonal-pyramidal coordination around the vanadium atom, which is displaced from the equatorial plane. iaea.org
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) & Angles (°) | Reference |
| VOCl₂ | Orthorhombic | Imm2 | V-O: 1.69, 2.05; V-Cl: 2.42 | osti.gov |
| [VOCl₂(acac)] | - | - | V-O(oxo): 1.571(3); V-O(acac): 1.983(3), 1.986(3); V-Cl: 2.261(1), 2.274(1) | researchgate.net |
| VOCl₂·2NMe₃ | - | C₂ᵥ | V-O: 1.59(0.02) | rsc.org |
| [VOCl₂(H₂O)₂]·(18-crown-6)·2H₂O | Triclinic | P1 | V atom displaced 0.475 Å from equatorial plane | iaea.org |
This table presents selected crystallographic data for dichlorooxovanadium and some of its derivatives, illustrating the structural insights gained from X-ray diffraction analysis.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Vanadium(IV) Oxidation State Probing
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying species with unpaired electrons. ethz.chlibretexts.org Vanadium(IV) complexes, possessing a 3d¹ electron configuration, are paramagnetic and therefore EPR-active. wiley-vch.de This makes EPR spectroscopy an invaluable tool for probing the electronic structure and coordination environment of the vanadium center in VOCl₂ and its derivatives. nih.govtamu.edu
The EPR spectrum of a V(IV) complex is characterized by its g-values and hyperfine coupling constants (A). novilet.eu The g-value provides information about the electronic environment of the unpaired electron. novilet.eu For most V(IV) complexes, the g-values deviate from that of a free electron (gₑ ≈ 2.0023), which is indicative of spin-orbit coupling. libretexts.org
The interaction of the unpaired electron with the magnetic nucleus of ⁵¹V (I = 7/2, 99.75% natural abundance) results in a characteristic eight-line hyperfine splitting pattern in the EPR spectrum. dtic.mil The magnitude of the hyperfine coupling constant, A, reflects the extent of the interaction between the electron and the vanadium nucleus and is sensitive to the nature of the coordinating ligands and the geometry of the complex. libretexts.orgtamu.edu In some cases, superhyperfine coupling to ligand nuclei, such as ³¹P, can also be observed, providing further details about the coordination sphere. dtic.mil For example, the EPR spectrum of [VOCl₂(Et₃P)₂] shows a triplet splitting of each of the eight vanadium lines due to coupling with two equivalent phosphorus nuclei. dtic.mil
| Compound/System | g-value (iso) | A-value (iso) (Gauss) | Comments | Reference |
| [VO(OC₆H₂(CH₂NMe₂)₂-2,6-Me-4)₂] | 1.9722 | 100.8 G | Measured in hexane. | uu.nl |
| [VOCl₂(ttob)] | 1.995 | - | Solid state, very broad resonance. | |
| [VOCl₂(Et₃P)₂] | - | - | Shows superhyperfine coupling to two equivalent ³¹P nuclei. | dtic.mil |
This table summarizes representative EPR parameters for selected oxovanadium(IV) complexes, highlighting the utility of this technique in characterizing the paramagnetic V(IV) center.
Vibrational Spectroscopies (Infrared and Raman) in VOCl₂ Characterization
Infrared (IR) and Raman spectroscopies are powerful, non-destructive techniques that probe the vibrational modes of a molecule. nih.govresearchgate.net These methods are extensively used to characterize VOCl₂ and its derivatives by identifying key functional groups and providing insight into molecular structure and bonding. libretexts.orgyoutube.com
A hallmark of oxovanadium(IV) complexes is the presence of a strong and sharp absorption band in the IR spectrum between 950 and 1000 cm⁻¹. This band is assigned to the stretching vibration of the terminal vanadyl bond (V=O). The position of this V=O stretch is highly sensitive to the nature of the other ligands in the coordination sphere. Electron-donating ligands typically cause a shift to lower wavenumbers, while electron-withdrawing ligands shift the band to higher frequencies.
Raman spectroscopy provides complementary information. nih.gov While the V=O stretch is also Raman-active, other vibrations, such as those involving the V-Cl bonds and the ligand backbone, can often be more clearly observed. researchgate.netscielo.org.ar For a polyatomic molecule like VOCl₂, the number of vibrational modes can be calculated, and these modes can be classified as stretching, bending, rocking, wagging, or twisting. libretexts.orgresearchgate.net Theoretical calculations are often employed alongside experimental data to assign the observed vibrational bands to specific normal modes. scielo.org.aruu.nl
| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Method | Reference |
| [VOCl₂( bohrium.comaneS₃)] | ν(V=O) | ~960 | IR | |
| [VOCl₂(ttob)] | ν(V=O) | ~960 | IR | |
| VO₂ thin films from VOCl₂ precursor | Multiple modes | 145, 195, 224, 308, 392, 616 | Raman | researchgate.net |
| PCl₄VOCl₄ | ν(V=O) | 1025 | IR | scielo.org.ar |
This table presents characteristic vibrational frequencies for dichlorooxovanadium derivatives, demonstrating the diagnostic power of IR and Raman spectroscopy, particularly for identifying the V=O moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Dichlorooxovanadium Adducts and Solutions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. uoanbar.edu.iqwikipedia.org However, its application to dichlorooxovanadium(IV) is complicated by the paramagnetic nature of the V⁴⁺ (d¹) center. huji.ac.il Paramagnetic species cause significant broadening and shifting of NMR signals, often rendering them unobservable with standard high-resolution NMR techniques. huji.ac.il
Despite this challenge, NMR can provide valuable information about the adducts and solutions of dichlorooxovanadium. researchgate.netpressbooks.pub Studies often focus on the nuclei of the coordinated ligands (e.g., ¹H, ¹³C) rather than directly observing the ⁵¹V nucleus. The paramagnetic influence of the vanadium center can provide structural information through the analysis of shifted and broadened ligand resonances.
Furthermore, solid-state NMR (ssNMR) spectroscopy can be a powerful tool for characterizing VOCl₂ adducts. nih.gov For example, ⁵¹V ssNMR has been used to investigate the structure of surface species formed from the adsorption of VOCl₃ on supports like MgCl₂, generating V-oxo species that are structurally related to VOCl₂ adducts. chemrxiv.org In solution, the interaction of VOCl₂ with certain ligands can lead to changes in the electronic state or dynamic equilibria that may be probed by NMR. For instance, the ⁵¹V NMR spectrum of a mixture of VOCl₂ and L-Glutamic acid γ-monohydroxamate has been monitored to study their interaction. researchgate.net While direct high-resolution ⁵¹V NMR of VOCl₂ is not feasible due to its paramagnetism, these indirect methods and studies on related systems provide crucial insights. huji.ac.il
Electronic Absorption Spectroscopy for Dichlorooxovanadium Electronic Structure Analysis
Electronic absorption spectroscopy, primarily in the ultraviolet-visible (UV-Vis) region, investigates the electronic transitions within a molecule and is fundamental to understanding the electronic structure of transition metal complexes. uomustansiriyah.edu.iqillinois.eduncsu.edu For VOCl₂ and its derivatives, the spectra are typically characterized by low-intensity d-d transitions and high-intensity charge-transfer bands. libretexts.org
The d-d transitions, which occur between the split d-orbitals of the vanadium(IV) center, are formally Laporte-forbidden, resulting in low molar absorptivity (ε). illinois.edu These bands, often appearing in the visible and near-infrared regions, are sensitive to the ligand field environment. rsc.org The number, position, and intensity of these bands provide direct information about the geometry and the nature of the ligand-metal bonding. For example, in the complex bis(trimethylamine)oxovanadium(IV) dichloride, the electronic spectra were analyzed based on a C₂ᵥ symmetry model to assign the ligand-field bands. rsc.org
In addition to d-d bands, more intense ligand-to-metal charge-transfer (LMCT) transitions are often observed in the UV region. researchgate.net These transitions involve the promotion of an electron from a ligand-based orbital to a metal-based d-orbital. The energy of these transitions provides information about the redox properties of the metal and ligands. The analysis of these electronic spectra, often aided by theoretical models like Tanabe-Sugano diagrams or more advanced computational methods, is crucial for a complete description of the electronic structure of dichlorooxovanadium complexes. libretexts.org
| Compound/System | λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent/State | Assignment | Reference |
| [VO(OC₆H₂(CH₂NMe₂)₂-2,6-Me-4)₂] (1i) | 884 | 72 | Hexane | d-d transition | uu.nl |
| 540 | 54 | Hexane | d-d transition | uu.nl | |
| 258 | 1.8 x 10⁴ | Hexane | Charge Transfer | uu.nl | |
| [VOCl₂(4-Me-C₆H₄-bian)(H₂O)] (1) | 300-500 | Weak | CH₂Cl₂ | Ligand-field bands | bohrium.comresearchgate.net |
| V(urea)₆₃ | ~15,800 cm⁻¹ (~633 nm) | - | Solid | d-d transition (³T₁g(F) → ³T₂g(F)) | unige.ch |
| ~23,800 cm⁻¹ (~420 nm) | - | Solid | d-d transition (³T₁g(F) → ³T₁g(P)) | unige.ch |
This table shows representative electronic absorption data for selected vanadium complexes, illustrating the types of electronic transitions observed and their dependence on the complex's structure and environment.
Theoretical and Computational Chemistry Investigations of Dichlorooxovanadium
Density Functional Theory (DFT) Studies on VOCl₂ Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. umn.eduyoutube.com DFT calculations have been instrumental in characterizing the geometric and electronic properties of vanadium compounds. aps.org For instance, first-principles calculations have been used to explore the properties of related two-dimensional materials, such as VOCl₂ monolayers, revealing insights into their magnetic and ferroelectric properties. researchgate.net
DFT studies typically involve optimizing the molecular geometry to find the lowest energy structure and then calculating various electronic properties. These properties include the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of chemical bonds. For VOCl₂, DFT calculations can elucidate the electronic ground state and provide a basis for understanding its spectroscopic characteristics. scitation.org The accuracy of DFT calculations depends on the chosen exchange-correlation functional and basis set. umn.eduucl.ac.uk
Table 1: Representative Calculated Electronic Properties of VOCl₂ from DFT Studies
| Property | Calculated Value | Method/Functional |
| V=O bond length | ~1.59 Å | PBE/GGA |
| V-Cl bond length | ~2.25 Å | PBE/GGA |
| O-V-Cl bond angle | ~109° | PBE/GGA |
| Cl-V-Cl bond angle | ~110° | PBE/GGA |
| Band Gap | ~2.5 eV | HSE06 |
Note: The values presented are illustrative and can vary depending on the specific computational methodology employed.
Ab Initio Calculations for Dichlorooxovanadium Reactivity Prediction
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to predict the reactivity of molecules. nih.gov These methods can be used to model reaction pathways, calculate activation energies, and determine the thermodynamics of chemical transformations involving VOCl₂. For example, ab initio studies can investigate the mechanisms of oxidation reactions where VOCl₂ might act as a catalyst or precursor.
These calculations can explore the interaction of VOCl₂ with other molecules, identifying potential reaction coordinates and transition states. The insights gained from these studies are valuable for designing new synthetic routes and understanding the catalytic behavior of vanadium compounds.
Molecular Dynamics Simulations of VOCl₂ in Solution and Solid States
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comchalmers.se MD simulations can provide detailed information about the behavior of VOCl₂ in different phases.
In solution , MD simulations can model the solvation of VOCl₂ by different solvents, revealing the structure of the solvation shell and the dynamics of solvent exchange. This is crucial for understanding its reactivity in solution-phase reactions.
In the solid state , MD simulations can investigate the crystalline structure and phase transitions of VOCl₂. nih.govwikipedia.org By simulating the atomic motions at different temperatures and pressures, researchers can gain insights into the material's stability, thermal properties, and mechanical behavior. arxiv.orgarxiv.org Amorphous, or non-crystalline, states of related vanadium oxides have also been explored using MD simulations to understand their microstructure. vnu.edu.vnvnu.edu.vn
Table 2: Parameters often investigated in MD simulations of VOCl₂
| Parameter | Description |
| Radial Distribution Function | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. |
| Mean Square Displacement | Measures the average distance a particle travels over time, used to calculate diffusion coefficients. |
| Coordination Number | The number of nearest neighbors to a central atom. |
| Potential of Mean Force | The free energy profile along a specific reaction coordinate, useful for studying association/dissociation processes. |
Computational Modeling of Catalytic Pathways Involving Dichlorooxovanadium
Computational modeling, often using DFT, is a powerful tool for elucidating the mechanisms of catalytic reactions involving vanadium compounds. mdpi.commdpi.com For reactions where VOCl₂ or its derivatives act as catalysts, these models can map out the entire catalytic cycle. mdpi.com
This involves identifying the active catalytic species, the binding of reactants, the formation of intermediates and transition states, and the release of products. By calculating the energy profile of the reaction pathway, researchers can determine the rate-determining step and understand how factors like ligand environment and reaction conditions influence the catalyst's activity and selectivity. nih.gov These theoretical insights can guide the development of more efficient and selective catalysts for various chemical transformations. mdpi.com
Applications in Advanced Materials Science Incorporating Dichlorooxovanadium
Precursor Role of VOCl₂ in Vanadium Oxide Material Synthesis
Dichlorooxovanadium(IV) serves as a critical starting material for the synthesis of various vanadium oxide phases, most notably vanadium dioxide (VO₂). Vanadium dioxide is a highly sought-after thermochromic material, exhibiting a reversible semiconductor-to-metal transition at approximately 68°C, which is accompanied by a dramatic change in its optical and electrical properties. This characteristic makes it ideal for applications such as smart windows that can regulate solar heat gain.
A significant challenge in synthesizing phase-pure VO₂ is the existence of multiple stable vanadium oxide polymorphs. The use of a vanadium(IV) precursor like VOCl₂ is advantageous over vanadium(V) precursors, which tend to favor the formation of the more stable vanadium pentoxide (V₂O₅). researchgate.net Researchers have developed molecular precursors derived from VOCl₂ to gain better control over the synthesis process. For instance, a single molecular precursor, dichloro(oxo)vanadium(IV) diethyl malonate ([{VOCl₂(CH₂(COOEt)₂)₄]), has been synthesized and successfully used to produce monoclinic VO₂ thin films and nanoparticles. acs.orgrsc.org This precursor demonstrates high solubility in solvents preferred for techniques like aerosol-assisted chemical vapor deposition (AACVD), offering an advantage over less soluble precursors. rsc.org
The synthesis of VO₂ films from a VOCl₂ solution has also been demonstrated through a simple solution process involving poly(vinylpyrrolidone) (PVP). researchgate.netethz.ch In this method, a VOCl₂ precursor solution is spin-coated onto a substrate and subsequently annealed. The PVP plays a crucial role in promoting film formation and ensuring the phase purity of the resulting VO₂ film. researchgate.netethz.ch
Incorporation of Dichlorooxovanadium into Hybrid Organic-Inorganic Frameworks
Hybrid organic-inorganic frameworks, including metal-organic frameworks (MOFs), are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govossila.com These materials have garnered significant interest for applications in gas storage, separation, and catalysis due to their high surface areas and tunable pore structures. mdpi.comanl.govrsc.org
While vanadium-based hybrid materials have been synthesized, the direct incorporation of the dichlorooxovanadium(IV) moiety as a primary node or secondary building unit in the synthesis of stable, long-range ordered hybrid organic-inorganic frameworks is not extensively documented in the reviewed scientific literature. The synthesis of MOFs typically involves the self-assembly of metal ions and organic linkers under specific conditions. nih.gov The common metal nodes used in MOF synthesis are often simple metal ions or pre-formed metal-oxo clusters. ossila.comresearchgate.net Although vanadium has been used to create hybrid materials, these often involve other vanadium precursors or result in polyoxovanadate structures. researchgate.netrsc.orgmdpi.com The reactivity of the V-Cl bonds in VOCl₂ and its coordination chemistry may present challenges for its direct integration into extended, crystalline framework structures under typical solvothermal synthesis conditions. Further research is needed to explore synthetic pathways that would enable the use of VOCl₂ as a direct building block for novel hybrid frameworks.
Fabrication of Nanostructured Materials Utilizing Dichlorooxovanadium
Dichlorooxovanadium is a key precursor in the fabrication of various vanadium oxide nanostructures, such as nanoparticles and nanowires. The ability to control the size and morphology of these nanomaterials is crucial for tailoring their properties for specific applications.
One prominent method for synthesizing vanadium oxide nanomaterials is the thermal decomposition of a VOCl₂-based molecular precursor, such as [{VOCl₂(CH₂(COOEt)₂)₄}]. acs.orgrsc.org By carrying out the decomposition in the presence of high-boiling-point solvents and structure-directing surfactants like oleic acid and oleylamine, the shape of the resulting vanadium oxide nanocrystals can be controllably tailored. researchgate.netacs.org This approach allows for the synthesis of nanostructures with specific morphologies, which is essential for optimizing their performance in various devices.
Another approach involves a solution-based process where a VOCl₂ solution mixed with poly(vinylpyrrolidone) (PVP) is used to create an interconnected nanoporous network of VO₂ particles. rsc.org This method, which involves spin coating followed by annealing, allows for variations in porosity by adjusting the film thickness, which in turn modulates the material's optical properties. rsc.org
The synthesis of nanostructured materials is a broad field, with various templating techniques being employed to achieve desired architectures. mdpi.com The use of VOCl₂ as a precursor in these bottom-up synthesis approaches provides a versatile route to functional vanadium oxide nanomaterials.
Role of VOCl₂ in Thin Film Deposition and Surface Modification Technologies
Dichlorooxovanadium plays a significant role in the deposition of thin films, particularly thermochromic vanadium dioxide films, and in the surface modification of various substrates.
Thin Film Deposition:
Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality thin films. rsc.orgrsc.org Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a variant of CVD that is particularly well-suited for precursors that are not highly volatile. chemistryviews.org In this method, a solution of the precursor is aerosolized and delivered to a heated substrate. The [{VOCl₂(CH₂(COOEt)₂)₄}] molecular precursor, derived from VOCl₂, has been effectively used in AACVD to deposit VO₂ thin films on glass substrates at elevated temperatures. acs.orgrsc.org The properties of these films, such as their thermochromic efficiency, can be optimized by controlling deposition parameters like temperature. For instance, an optimal deposition temperature of 550°C has been reported to yield VO₂ films with excellent thermochromic properties. acs.orgrsc.org
Solution-based methods like spin coating also utilize VOCl₂ for thin film fabrication. A process involving a VOCl₂ solution with poly(vinylpyrrolidone) (PVP) has been developed to deposit VO₂ films. researchgate.netethz.ch The precursor solution is spin-coated onto a substrate, dried, and then annealed to form the final thermochromic VO₂ film. ethz.ch
Surface Modification:
Surface modification technologies aim to alter the surface properties of a material to enhance its performance. mdpi.comucl.ac.uk Dichlorooxovanadium is involved in surface modification through grafting reactions, particularly with oxide surfaces like silica (B1680970) (SiO₂). While vanadium oxytrichloride (VOCl₃) is often the initial reactant, it readily forms surface-grafted -VOCl₂ species. rsc.orgrsc.org This process involves reacting VOCl₃ with the surface hydroxyl groups of the substrate under anhydrous conditions. acs.org The resulting grafted species can then undergo thermal restructuring, which can increase their chemical and thermal stability, a crucial aspect for applications in heterogeneous catalysis. rsc.org This surface organometallic chemistry approach allows for the creation of well-defined, single-site catalysts on a support material. acs.org
The table below summarizes key research findings on the use of VOCl₂ in thin film deposition.
| Deposition Technique | Precursor System | Substrate | Key Findings | Reference |
|---|---|---|---|---|
| Aerosol-Assisted Chemical Vapor Deposition (AACVD) | [{VOCl₂(CH₂(COOEt)₂)₄}] in toluene | Glass | Optimal deposition at 550°C yielded VO₂ films with a solar modulation of 15.9%. Tungsten doping lowered the semiconductor-to-metal transition temperature from ~70°C to ~50°C. | acs.orgrsc.org |
| Spin Coating | VOCl₂ solution with poly(vinylpyrrolidone) (PVP) | Fused silica | Produced nearly pure monoclinic/rutile phase VO₂ films with high visible transmittance (54.5%) and significant IR modulation (41.5% at 2000 nm). | researchgate.netethz.ch |
| Spin Coating | Aqueous VOCl₂ solution with PVP | Fused silica | Resulted in an interconnected VO₂ particle nanoporous network with a luminous transmittance of 43.3% and a solar modulation of 14.1%. | rsc.org |
Emerging Research Directions and Future Outlook in Dichlorooxovanadium Chemistry
Development of Sustainable Synthetic Routes for VOCl₂
The increasing emphasis on environmental stewardship in the chemical industry is steering research towards the development of green and sustainable methods for synthesizing dichlorooxovanadium compounds. Traditional synthetic routes are often energy-intensive and may utilize hazardous reagents. The future of VOCl₂ synthesis lies in processes that are more efficient, use safer materials, and minimize waste.
Current research focuses on several key areas of green chemistry. One promising approach is the adoption of microwave-assisted synthesis . This technique offers rapid and uniform heating, which can lead to significantly reduced reaction times, increased product yields, and lower energy consumption compared to conventional heating methods. Another avenue is the exploration of alternative solvents . Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a core principle of green chemistry that can be applied to VOCl₂ synthesis.
Furthermore, the use of renewable feedstocks is a critical aspect of sustainable chemistry. Investigating pathways to produce VOCl₂ and its precursors from biomass-derived materials could dramatically reduce the environmental footprint of its production. rsc.orgmdpi.comElectrochemical synthesis also presents a sustainable alternative, potentially eliminating the need for harsh oxidizing or reducing agents by using electricity to drive the desired chemical transformations. rsc.org The overarching goal is to design synthetic routes with high atom economy, where a maximal proportion of the starting materials is incorporated into the final product, thereby minimizing waste.
A comparison of traditional versus emerging sustainable synthetic approaches is highlighted below:
| Feature | Traditional Synthesis | Sustainable Synthesis |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, electrochemical energy |
| Solvents | Volatile, toxic organic solvents | Water, ionic liquids, supercritical fluids, or solvent-free conditions |
| Feedstocks | Fossil fuel-derived | Renewable biomass-derived |
| Reagents | Often stoichiometric and hazardous | Catalytic and benign |
| Waste Generation | High | Minimized (high atom economy) |
| Efficiency | Longer reaction times, potentially lower yields | Shorter reaction times, often higher yields |
This table provides a generalized comparison of traditional and emerging sustainable synthetic methodologies in the context of chemical synthesis.
Exploration of Novel Catalytic Transformations and Applications
The catalytic activity of dichlorooxovanadium and its derivatives is a cornerstone of its utility, with ongoing research continuously expanding its applications in organic synthesis. The Lewis acidic nature of the vanadium center in VOCl₂ makes it an effective catalyst for a variety of chemical transformations.
Recent research has demonstrated the efficacy of VOCl₂ as a catalyst in fundamental organic reactions such as the Aldol (B89426) condensation and the oxidation of alcohols to carbonyl compounds. Its complexes are also being developed as highly active pre-catalysts. For instance, certain dichlorooxovanadium(V) alkoxide complexes are used as precursors for the oxidation of olefins and sulfides, employing green oxidants like hydrogen peroxide. csic.es This approach is highly desirable as it replaces more hazardous and less efficient oxidizing agents.
The application of dichlorooxovanadium extends to polymerization reactions. Studies have shown that its complexes can act as effective pre-catalysts for the polymerization of ethene and the oligomerization of 1-hexene. csic.es The ability to tailor the ligands attached to the VOCl₂ core allows for fine-tuning of the catalyst's activity and selectivity for specific polymerization processes.
Key catalytic applications being explored include:
| Catalytic Reaction | Substrate(s) | Product(s) | Significance |
| Aldol Condensation | Aldehydes, Ketones | β-Hydroxy aldehydes/ketones | Fundamental C-C bond formation |
| Alcohol Oxidation | Alcohols | Aldehydes, Ketones | Synthesis of carbonyl compounds |
| Olefin Oxidation | Olefins (e.g., cyclooctene) | Epoxides | Valuable intermediates in synthesis |
| Sulfide Oxidation | Sulfides (e.g., thioanisole) | Sulfoxides, Sulfones | Important in fine chemicals and pharmaceuticals |
| Ethene Polymerization | Ethene | Polyethene | Production of widely used polymers |
| 1-Hexene Oligomerization | 1-Hexene | Higher alkenes | Production of comonomers and synthetic lubricants |
This table summarizes some of the key catalytic transformations facilitated by dichlorooxovanadium-based catalysts.
The future in this area involves designing catalysts with enhanced activity, selectivity, and recyclability. The development of heterogeneous catalysts, where the VOCl₂ complex is immobilized on a solid support, is a particularly active area of research, aiming to simplify catalyst separation and reuse, further boosting the sustainability of these processes.
Design of Advanced Analytical Probes and Sensors Utilizing Dichlorooxovanadium
The unique electronic and spectroscopic properties of dichlorooxovanadium compounds are inspiring research into their use as active components in advanced analytical probes and sensors. While direct application of VOCl₂ as a primary sensing material is still an emerging area, related vanadium oxides are already utilized in metal-oxide semiconductor (MOS) sensors . mdpi.com These sensors detect volatile organic compounds (VOCs) by a change in electrical resistance when gas molecules interact with the metal oxide surface. mdpi.com This provides a strong rationale for investigating the potential of VOCl₂ thin films or nanostructures in next-generation chemical sensors.
The development of analytical probes for biological imaging is another promising frontier. Fluorescent probes are indispensable tools in cell biology for visualizing organelles and monitoring dynamic processes. nih.govepfl.ched.ac.uk Vanadium complexes are known to interact with biological molecules and exhibit various biological activities. researchgate.net This opens up the possibility of designing dichlorooxovanadium-based probes that can, for example, target specific cellular components or respond to changes in the cellular environment, such as pH or the presence of specific biomolecules. The design of such probes could involve attaching fluorescent ligands to the VOCl₂ core, creating a molecule that combines the targeting capabilities of the vanadium complex with the signaling function of the fluorophore.
Future research directions in this domain include:
| Sensor/Probe Type | Target Analyte/Application | Potential VOCl₂ Role |
| MOS Gas Sensor | Volatile Organic Compounds (VOCs) | As the semiconductor material whose conductivity changes upon analyte adsorption |
| Electrochemical Sensor | Neurotransmitters, metabolites | As a redox-active species or catalyst on the electrode surface to facilitate detection |
| Fluorescent Biological Probe | Specific organelles (e.g., mitochondria), biomarkers | As a scaffold to which a fluorescent reporter and a targeting moiety are attached |
| Photoacoustic Imaging Agent | In vivo tumor imaging | As a contrast agent that absorbs light and generates a detectable acoustic signal |
This table outlines potential future applications of dichlorooxovanadium in the development of advanced analytical probes and sensors.
The design of these advanced tools requires a multidisciplinary approach, combining expertise in coordination chemistry, materials science, and analytical chemistry to create highly sensitive and selective detection systems.
Interdisciplinary Research Initiatives and Cross-Disciplinary Applications
The diverse properties of dichlorooxovanadium naturally lend themselves to interdisciplinary research, bridging the gap between traditional chemistry and other scientific fields like materials science, medicine, and electronics. These collaborations are crucial for translating the fundamental properties of VOCl₂ into practical, high-impact applications.
In materials science , dichlorooxovanadium complexes are being explored as precursors for the synthesis of advanced materials. For example, they can be used to create vanadium carbide and vanadium oxide thin films and nanostructures. utwente.nl A particularly exciting development is the theoretical and potential experimental work on VOCl₂ monolayers , which are predicted to be two-dimensional (2D) multiferroic materials. mdpi.com Such materials, which exhibit both ferroelectric and magnetic ordering, are of immense interest for applications in next-generation data storage, spintronics, and sensors. utwente.nlmdpi.com
In the field of medicine , dichlorooxovanadium complexes are being investigated for their therapeutic potential. A notable example is a trans-dichlorooxovanadium(IV) complex that acts as a photoinducible DNA interstrand crosslinking agent . mdpi.com This compound can be activated by light to damage the DNA of cancer cells, suggesting its potential use in photodynamic therapy, a targeted cancer treatment that minimizes side effects on healthy tissue. mdpi.com This research exists at the intersection of inorganic chemistry, molecular biology, and oncology.
The success of these initiatives hinges on fostering collaboration between researchers from diverse backgrounds. A shared mission and open dialogue are essential for integrating knowledge and techniques from different fields to solve complex scientific challenges.
| Research Area | Cross-Disciplinary Field(s) | Application of Dichlorooxovanadium |
| 2D Materials | Materials Science, Physics, Electronics | VOCl₂ monolayers as multiferroic materials for spintronics and data storage. mdpi.com |
| Cancer Therapy | Medicine, Molecular Biology | Photoactivatable VOCl₂ complexes for targeted photodynamic therapy. mdpi.com |
| Advanced Coatings | Materials Science, Engineering | Precursors for thermochromic VO₂ thin films for energy-efficient "smart" windows. |
| Biocatalysis | Biochemistry, Biotechnology | Mimicking the active sites of vanadoenzymes for novel catalytic processes. |
This table illustrates the broad range of interdisciplinary research areas and applications involving dichlorooxovanadium.
The future outlook for dichlorooxovanadium chemistry is bright, with its continued exploration promising significant advancements across a spectrum of scientific and technological domains.
Q & A
Q. What are the standard synthesis protocols for dichlorooxovanadium(V) complexes?
Dichlorooxovanadium(V) complexes are typically synthesized by reacting vanadium oxytrichloride (VOCl₃) with alcohols or alkoxide ligands under controlled conditions. For example, [VOCl₂(OCH₂CH₂OPh)] was prepared by reacting VOCl₃ with 2-phenoxyethanol in n-hexane, followed by HCl elimination. Characterization involves 51V NMR spectroscopy to monitor reaction progress and X-ray crystallography to confirm tetrahedral coordination .
| Key Reaction Parameters | Example Values |
|---|---|
| Solvent | n-hexane |
| Molar Ratio (VOCl₃:Ligand) | 1:1 |
| Temperature | Room temperature to reflux |
Q. How is the molecular structure of dichlorooxovanadium(V) compounds characterized?
Structural analysis relies on X-ray crystallography to resolve coordination geometry. For instance, [VOCl₂(OCH₂CH₂OPh)] exhibits a rare tetrahedral coordination around vanadium, contradicting earlier assumptions of trigonal bipyramidal geometry. Complementary techniques like 51V NMR and IR spectroscopy are used to track ligand exchange or hydrolysis in solution .
Q. What safety protocols are recommended for handling dichlorooxovanadium compounds?
Safety measures include:
- Engineering controls (e.g., fume hoods) to limit airborne exposure.
- Personal protective equipment (PPE): gloves, lab coats, and eye protection.
- Immediate decontamination of spills and access to emergency showers/eyewash stations.
- Prohibition of eating/drinking in labs to avoid ingestion .
Advanced Research Questions
Q. What factors influence the catalytic efficiency of dichlorooxovanadium(V) complexes in polymerization reactions?
Catalytic activity in styrene polymerization depends on:
Q. How can reaction parameters be optimized to control the morphology of vanadium oxide nanocrystals?
Vanadium oxide nanocrystal synthesis via solvothermal methods requires tuning:
- Solvent Composition : Ethanol vs. toluene affects nucleation rates.
- Water Content : Higher H₂O levels favor anisotropic growth.
- Capping Agents : Aliphatic amines (e.g., TOA, CTA) stabilize specific crystal facets .
| Parameter | Effect on Morphology |
|---|---|
| High water content | Rod-like structures |
| Low water content | Spherical nanoparticles |
| Polar solvent (ethanol) | Smaller crystallite size |
Q. How to resolve contradictions in reported data on vanadium speciation in biological matrices?
Discrepancies arise from matrix complexity and analytical limitations. Mitigation strategies include:
Q. What ligand design strategies enhance the stability of dichlorooxovanadium(V) complexes in solution?
Polydentate ligands (e.g., N,N',N"-trimethyl-1,4,7-triazacyclononane) improve stability by:
Q. How to select appropriate spectroscopic techniques for quantifying vanadium in complex matrices?
Technique selection depends on sensitivity requirements and sample type:
| Technique | Detection Limit | Ideal Use Case |
|---|---|---|
| AAS | 0.1–1 ppm | Low-cost, routine analysis |
| ICP-MS | 0.01–0.1 ppb | Trace elements in biological fluids |
| XRF | 10–100 ppm | Non-destructive solid samples |
Matrix-matched calibration and acid digestion are critical for accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
